

# Spectroscopic data for Dihydroechinofuran characterization (NMR, MS)

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## Compound of Interest

Compound Name: Dihydroechinofuran

Cat. No.: B1254624

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## Characterization of Dihydroechinofuran: A Spectroscopic Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and methodologies used for the characterization of **Dihydroechinofuran**. Due to the limited availability of specific experimental data for **Dihydroechinofuran**, this document utilizes data from the structurally related compound, 2,3-dihydrofuran, as a representative model. The principles and protocols outlined herein are directly applicable to the analysis of **Dihydroechinofuran** and similar heterocyclic natural products.

## Spectroscopic Data Summary

The structural elucidation of **Dihydroechinofuran** relies primarily on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following tables summarize the expected quantitative data based on the analysis of 2,3-dihydrofuran.

### <sup>1</sup>H NMR Spectroscopic Data

Proton NMR (<sup>1</sup>H NMR) provides information on the chemical environment and connectivity of hydrogen atoms in the molecule.

Proton Assignment	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	~4.3	Triplet	~9.5
H-3	~2.6	Multiplet	-
H-4	~6.3	Doublet of triplets	~6.5, 2.0
H-5	~4.9	Doublet of triplets	~6.5, 2.5

Note: Data is representative of 2,3-dihydrofuran in  $\text{CDCl}_3$ . Chemical shifts for **Dihydroechinofuran** will vary based on its specific substitution pattern.

## $^{13}\text{C}$ NMR Spectroscopic Data

Carbon-13 NMR ( $^{13}\text{C}$  NMR) identifies the number of distinct carbon environments and provides insights into the carbon skeleton of the molecule.

Carbon Assignment	Chemical Shift ( $\delta$ , ppm)
C-2	~70
C-3	~30
C-4	~145
C-5	~100

Note: Data is representative of 2,3-dihydrofuran. The presence of substituents on the **Dihydroechinofuran** ring will significantly alter these chemical shifts.

## Mass Spectrometry Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in the confirmation of its elemental composition.

Ion	m/z (Mass-to-Charge Ratio)	Relative Abundance
[M] <sup>+</sup>	70.04	High
[M-H] <sup>+</sup>	69.03	Moderate
[M-CHO] <sup>+</sup>	41.03	High
[C <sub>2</sub> H <sub>2</sub> O] <sup>+</sup>	42.01	Moderate

Note: Data corresponds to the electron ionization (EI) mass spectrum of 2,3-dihydrofuran.[1]  
The molecular weight of **Dihydroechinofuran** will be different based on its full structure.

## Experimental Protocols

Detailed and standardized experimental procedures are crucial for obtaining high-quality, reproducible spectroscopic data.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for acquiring <sup>1</sup>H and <sup>13</sup>C NMR spectra for a small organic molecule like **Dihydroechinofuran**. [2]

### Sample Preparation:

- Accurately weigh 5-10 mg of the purified **Dihydroechinofuran** sample.
- Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>) in a clean vial.
- Transfer the solution into a standard 5 mm NMR tube.

### <sup>1</sup>H NMR Acquisition:

- Spectrometer: 400 MHz or higher field strength NMR spectrometer.
- Pulse Program: Standard single-pulse sequence.
- Acquisition Parameters:

- Spectral Width: -2 to 12 ppm.
- Number of Scans: 16-64 (dependent on sample concentration).
- Relaxation Delay: 1-2 seconds.
- Temperature: 298 K.

#### <sup>13</sup>C NMR Acquisition:

- Spectrometer: 100 MHz or higher, corresponding to the <sup>1</sup>H frequency.
- Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).
- Acquisition Parameters:
  - Spectral Width: 0 to 220 ppm.
  - Number of Scans: 1024 or more to achieve adequate signal-to-noise.
  - Relaxation Delay: 2 seconds.

## Mass Spectrometry (MS)

This protocol describes a general method for obtaining mass spectra of small molecules using electrospray ionization.[3]

#### Sample Preparation:

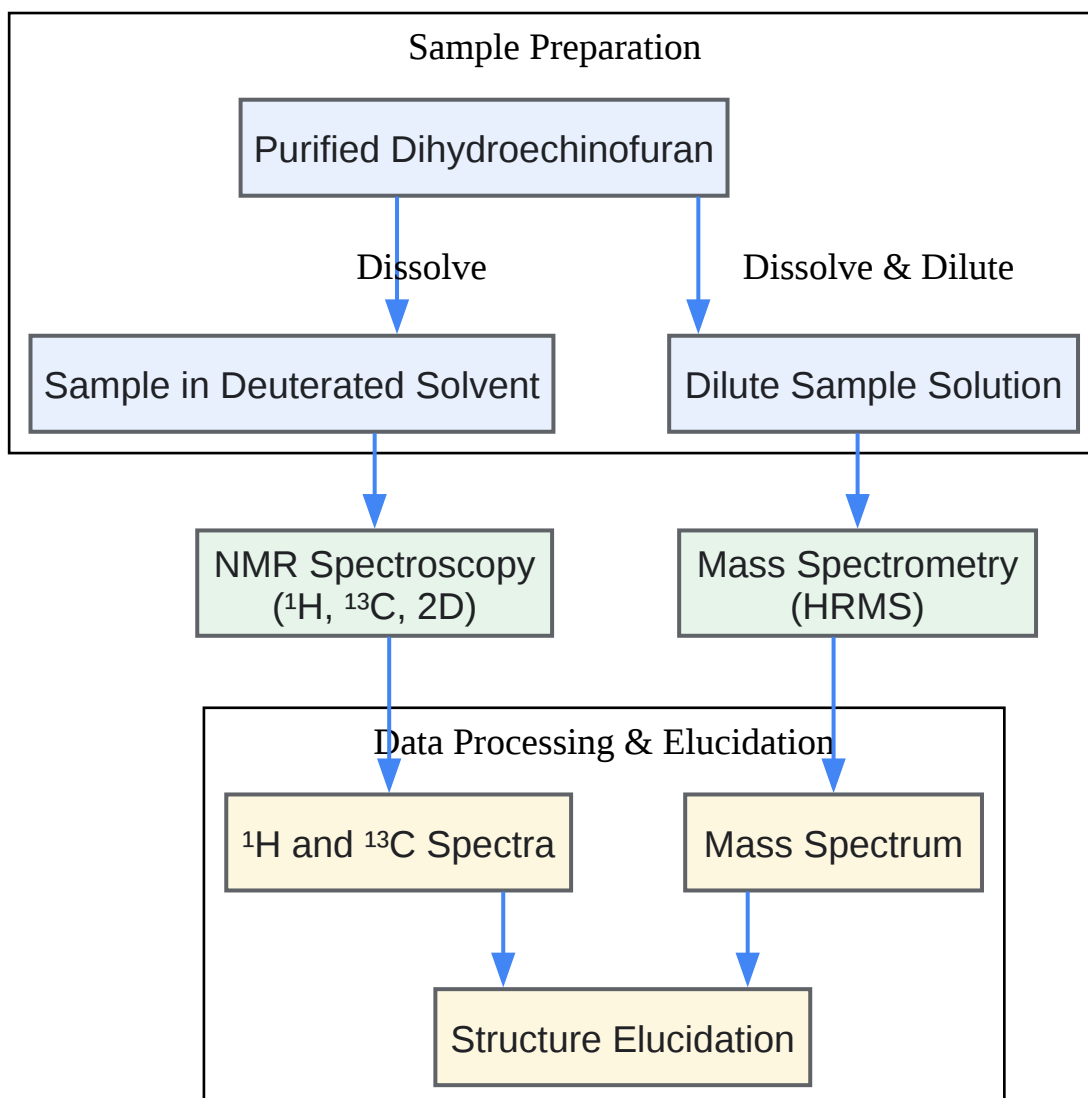
- Prepare a stock solution of the purified **Dihydroechinofuran** sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
- Dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent.
- If necessary, add a small percentage (0.1%) of formic acid to promote protonation for positive ion mode analysis.

#### Data Acquisition (LC-MS):

- Ionization Source: Electrospray Ionization (ESI).
- Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass measurement.
- Mode: Positive or negative ion mode, depending on the analyte's properties.
- Infusion: Introduce the sample solution into the ion source via direct infusion or through a liquid chromatography (LC) system.
- Mass Range: Scan a mass range appropriate for the expected molecular weight of **Dihydroechinofuran** (e.g.,  $m/z$  50-500).

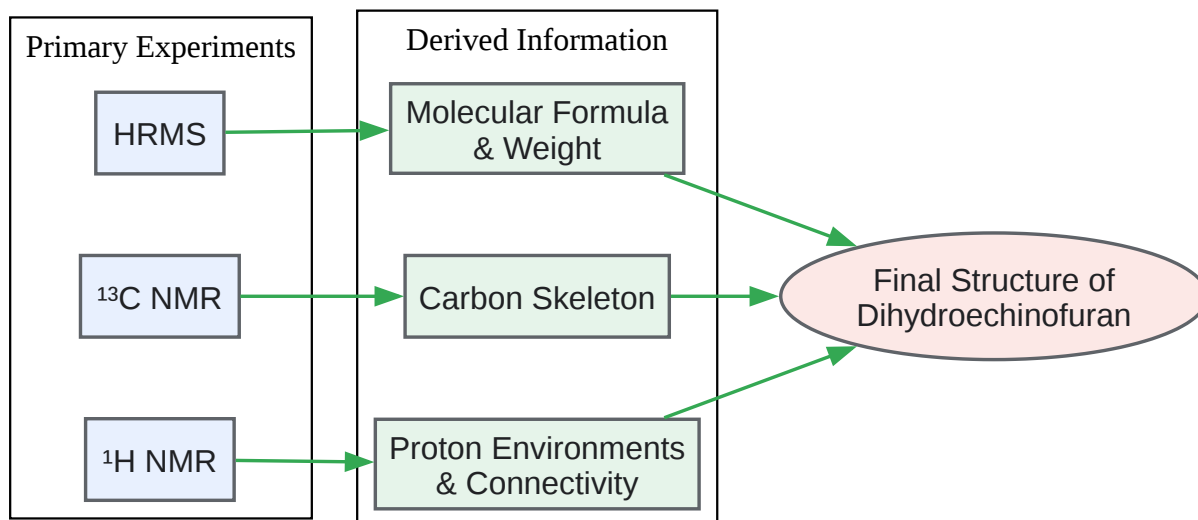
## Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of experiments for the characterization of **Dihydroechinofuran**.



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Caption: Workflow for Spectroscopic Characterization.



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Caption: Logical Flow from Data to Structure.

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